molecular formula C25H30O7 B14649632 Norkurarinol CAS No. 52483-01-9

Norkurarinol

Cat. No.: B14649632
CAS No.: 52483-01-9
M. Wt: 442.5 g/mol
InChI Key: PFTQIVMILQKDQN-PEBXRYMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norkurarinol is a lavandulylated flavanone isolated from the roots of Sophora flavescens . This compound is a valuable research tool for studying inflammatory and antiviral pathways. Research indicates that this compound modulates the Toll-like receptor 3 (TLR3)-mediated signaling pathway, which is activated by double-stranded RNA (dsRNA) . It suppresses the pro-inflammatory response by inhibiting the activation of transcription factors NF-κB and AP-1, and blocks the phosphorylation of MAPKs induced by the TLR3 ligand poly(I:C) . Furthermore, this compound demonstrates potent research applications in virology by inhibiting rotavirus replication and rotavirus-induced cytopathic effects . Interestingly, while suppressing pro-inflammatory signals, it also enhances the antiviral immune response by increasing the phosphorylation of IRF3 and the expression of interferon-beta (IFNβ) in a dose-dependent manner . Studies have also identified this compound among flavonoids from Sophora flavescens that exhibit cytotoxic activity against hepatocellular carcinoma (HCC) cell lines . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information is provided for scientific reference.

Properties

CAS No.

52483-01-9

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H30O7/c1-13(2)14(7-8-25(3,4)31)9-17-19(28)11-20(29)23-21(30)12-22(32-24(17)23)16-6-5-15(26)10-18(16)27/h5-6,10-11,14,22,26-29,31H,1,7-9,12H2,2-4H3/t14-,22+/m1/s1

InChI Key

PFTQIVMILQKDQN-PEBXRYMYSA-N

Isomeric SMILES

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Norkurarinol can be synthesized through various chemical reactions involving flavanone precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Sophora flavescens. The extraction process includes steps such as grinding the roots, solvent extraction, and purification through chromatographic techniques. The industrial methods aim to produce this compound in large quantities while maintaining its bioactive properties .

Chemical Reactions Analysis

Types of Reactions

Norkurarinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve desired outcomes .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Norkurarinol has been extensively studied for its scientific research applications, including:

Mechanism of Action

Norkurarinol exerts its effects by modulating the Toll-like receptor 3 (TLR3)-mediated signaling pathways. It suppresses the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are key transcription factors involved in inflammatory responses. Additionally, this compound enhances the phosphorylation of interferon regulatory factor 3 (IRF3) and the expression of interferon-beta (IFN-β), contributing to its antiviral activity .

Comparison with Similar Compounds

Norkurarinol belongs to a class of prenylated flavonoids with shared structural motifs but distinct bioactivities. Below is a comparative analysis with key analogs:

Structural Comparison
Compound Core Structure Key Substitutions Source
This compound Flavonoid C-8 lavandulyl, C-5 methoxy Sophora flavescens
Kuraridin Flavonoid C-8 lavandulyl, C-5 hydroxy S. flavescens
Kurarinone Flavanone C-8 lavandulyl, C-5 methoxy S. flavescens
Sophoraflavanone G Flavonoid C-8 lavandulyl, C-2′,4′-dihydroxy S. flavescens
Phlogacantholide C Sesquiterpene lactone α-methylene-γ-lactone Phlogacanthus curviflorus

Structural Insights :

  • The lavandulyl group at C-8 enhances tyrosinase and α-glucosidase inhibition by increasing hydrophobicity and target binding .
  • C-5 substitutions (methoxy/hydroxy) influence antioxidant and anti-inflammatory potency .
2.2.1. Enzyme Inhibition
Compound Tyrosinase IC₅₀ (μM) α-Glucosidase IC₅₀ (μM) ADAM10 Enhancement
This compound 2.1 18.0 ↑ Protein (132–137%), no APPs-alpha secretion
Kuraridin 1.1 3.6 Not reported
Kurarinone 1.3 14.5 Not reported
Phlogacantholide C Not applicable Not applicable ↑ Protein (150%) + ↑ APPs-alpha (200%)

Key Findings :

  • Kuraridin and kurarinone exhibit stronger tyrosinase inhibition due to C-5 hydroxy groups enhancing metal ion chelation .
  • This compound’s ADAM10 enhancement lacks functional activity (APPs-alpha secretion), unlike Phlogacantholide C, suggesting divergent mechanisms .
2.2.2. Antiviral Activity
Compound Rotavirus Inhibition (IC₅₀) TLR3 Suppression
This compound 30 μM (KJ56-1 cells) Yes
Quercetin 50 μM (broad-spectrum) No
Kaempferol 75 μM (broad-spectrum) No

Mechanistic Notes:

  • This compound uniquely targets TLR3 signaling, reducing pro-inflammatory cytokines (IL-6, TNF-α) and viral replication .
  • Simpler flavonoids (e.g., quercetin) lack specificity for TLR pathways .
Pharmacokinetic Properties
Compound Solubility Bioavailability Notes
This compound Low Moderate Hydrophobicity limits absorption
Puerarin (E12) High High C-glycoside enhances stability
Kuraridin Low Low Rapid metabolism in liver

Insights :

  • This compound’s planar structure and prenyl groups reduce solubility compared to glycosides like puerarin .

Q & A

Q. What are the primary biological activities of Norkurarinol, and how are these mechanisms experimentally validated?

this compound exhibits dual biological activities: (1) inhibition of Toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling via suppression of NF-κB and MAPK pathways, and (2) antiviral activity against rotavirus by promoting interferon-β (IFNβ) production . Experimental validation typically involves:

  • TLR3 pathway assays : Transfection of HEK293 cells with TLR3/TRIF reporters to measure NF-κB/AP-1 activation.
  • Rotavirus replication assays : Quantification of viral RNA via RT-qPCR in infected Caco-2 cells treated with this compound.
  • Western blotting : Detection of phosphorylated IRF3, TBK1, and IKKα/β to confirm pathway modulation .

Q. What molecular targets of this compound have been identified, and what methodologies are used to characterize them?

Key targets include:

  • TLR3/TRIF complex : Validated via co-immunoprecipitation (Co-IP) and luciferase reporter assays.
  • Downstream kinases (IKKα/β, MAPKs) : Inhibitory effects assessed using kinase activity assays and phospho-specific antibodies.
  • IRF3 transcription factor : Nuclear translocation measured via immunofluorescence microscopy . Methodologies emphasize in vitro cell models (e.g., RAW264.7 macrophages) and pharmacological inhibitors (e.g., BAY11-7082 for NF-κB) to isolate pathway-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s antiviral versus immunomodulatory effects?

Discrepancies may arise from differences in experimental systems (e.g., cell types, viral strains) or dosage regimes. For example:

  • Antiviral activity : Observed at lower concentrations (e.g., IC₅₀ = 5 μM in rotavirus models) via IFNβ upregulation .
  • Immunomodulatory effects : Higher doses (≥10 μM) suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) by blocking NF-κB/MAPK pathways . To reconcile contradictions:
  • Conduct dose-response studies across multiple cell lines.
  • Use pathway-specific knockouts (e.g., siRNA targeting TRIF or IRF3) to isolate mechanisms.
  • Compare results with structurally similar flavonoids (e.g., kurarinone) to assess specificity .

Q. What experimental designs are optimal for evaluating this compound’s dual role in tyrosinase inhibition and antiviral activity?

  • Tyrosinase inhibition assays : Use mushroom or human tyrosinase enzymes with L-DOPA as a substrate, measuring melanin synthesis spectrophotometrically (λ = 475 nm) .
  • Antiviral synergy studies : Combine this compound with standard antivirals (e.g., ribavirin) in in vitro models to assess additive/synergistic effects via Chou-Talalay analysis.
  • Dual-activity validation : Employ gene expression profiling (RNA-seq) to identify overlapping pathways (e.g., IFNβ and melanogenesis regulators) .

Q. How can researchers optimize in vitro models to study this compound’s pharmacokinetic limitations (e.g., solubility, bioavailability)?

  • Solubility enhancement : Use vehicles like DMSO (≤0.1%) or β-cyclodextrin complexes.
  • Metabolic stability assays : Incubate this compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. controls) for cytokine/IFNβ levels.
  • Power analysis : Predefine sample sizes to ensure statistical robustness, adhering to NIH guidelines for preclinical studies .

Q. How should researchers address variability in this compound’s bioactivity across different plant sources?

  • Phytochemical standardization : Quantify this compound content in plant extracts via HPLC-UV/DAD, using reference standards.
  • Batch-to-batch consistency : Perform principal component analysis (PCA) on metabolomics data to identify co-varying compounds affecting potency.
  • Source validation : Cross-reference plant taxonomy with databases like Encyclopedia of Traditional Chinese Medicines to ensure species accuracy .

Contradiction and Reproducibility Challenges

Q. What steps ensure reproducibility in this compound studies, given variability in preclinical models?

  • Detailed protocols : Report cell culture conditions (e.g., passage number, serum type) and viral infection multiplicities (MOI).
  • Positive controls : Include known inhibitors (e.g., resveratrol for NF-κB) to benchmark this compound’s efficacy.
  • Data transparency : Share raw data (e.g., qPCR Ct values, Western blot images) as supplementary materials .

Q. How can conflicting results on this compound’s anti-inflammatory vs. immune-activating effects be systematically analyzed?

  • Meta-analysis : Aggregate data from published studies using random-effects models to identify moderators (e.g., cell type, exposure duration).
  • Pathway enrichment analysis : Apply tools like STRING or KEGG to map this compound’s targets and contextualize divergent outcomes.
  • Dual-reporter assays : Simultaneously monitor NF-κB (inflammatory) and IRF3 (antiviral) activity in single-cell systems .

Experimental Design Tables

Q. Table 1: Key Assays for this compound Mechanism Studies

Assay Target Pathway Methodology Reference
Luciferase reporterTLR3/TRIF/NF-κBHEK293 cells transfected with TLR3
RT-qPCRIFNβ mRNA levelsRotavirus-infected Caco-2 cells
Tyrosinase inhibitionEnzyme activitySpectrophotometric L-DOPA conversion

Q. Table 2: Common Pitfalls in this compound Research

Pitfall Solution
Inconsistent plant sourcingUse authenticated botanical specimens
Lack of pathway controlsInclude siRNA/knockout models for target genes
Overlooking metabolite stabilityConduct LC-MS/MS stability assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.